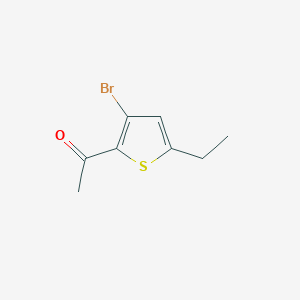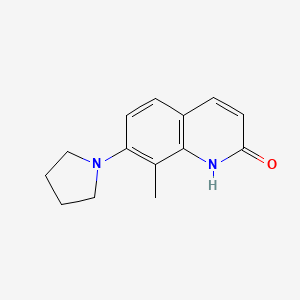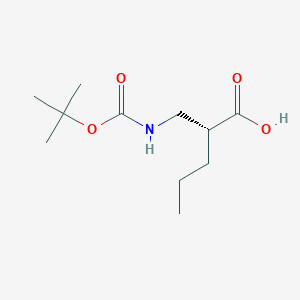
benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is an organic compound with a unique structure that includes a benzyl group attached to a pyrrolidine ring with a hydroxyimino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3Z)-3-hydroxyiminopyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl (3Z)-3-nitropyrrolidine-1-carboxylate.
Reduction: Formation of benzyl (3Z)-3-aminopyrrolidine-1-carboxylate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (3Z)-3-aminopyrrolidine-1-carboxylate
- Benzyl (3Z)-3-nitropyrrolidine-1-carboxylate
- Benzyl (3Z)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
Benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate is unique due to its hydroxyimino functional group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
benzyl (3Z)-3-hydroxyiminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2/b13-11- |
Clave InChI |
RIOZHEJEIUVOTK-QBFSEMIESA-N |
SMILES isomérico |
C\1CN(C/C1=N\O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11876075.png)





![1-Methyl-3-phenyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11876134.png)
![1-Phenyl-1,3,8-triazaspiro[4.5]decan-2-one](/img/structure/B11876144.png)

![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11876161.png)
![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)

![2-Chloro-5-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876178.png)

